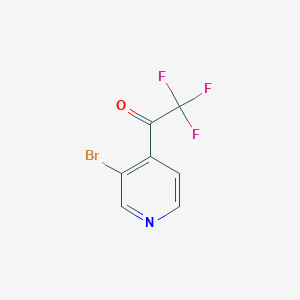

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQSTZHDYYNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744466 | |

| Record name | 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-29-0 | |

| Record name | 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol Intermediate

The key intermediate, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, can be prepared by nucleophilic trifluoromethylation of 3-bromopyridine-4-carbaldehyde using trimethyl(trifluoromethyl)silane (TMS–CF3) in the presence of a fluoride source such as tetra-n-butylammonium fluoride (TBAF).

- Dissolve 3-bromopyridine-4-carbaldehyde in tetrahydrofuran (THF) under an inert argon atmosphere.

- Cool the solution to 0 °C.

- Add TMS–CF3 (1.25 equivalents) followed by slow addition of TBAF (0.01 equivalents) to initiate trifluoromethylation.

- Stir the reaction mixture at room temperature for several hours to complete the addition.

- Cleave the silyl ether intermediate by adding water and additional TBAF.

- Extract and purify the trifluoroethanol intermediate by standard organic workup and vacuum distillation.

$$

\text{3-Bromopyridine-4-carbaldehyde} + \text{TMS–CF}_3 \xrightarrow[\text{TBAF}]{\text{THF, 0 °C to rt}} \text{1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol}

$$

Oxidation to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

The trifluoroethanol intermediate is then oxidized to the corresponding trifluoromethyl ketone using mild and selective oxidizing agents.

- Oxoammonium salts such as 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (Bobbitt’s salt).

- Other mild oxidants like Dess–Martin periodinane or TEMPO-based oxidations under controlled conditions.

- Dissolve the trifluoroethanol intermediate in an appropriate solvent such as dichloromethane or acetonitrile.

- Add the oxidizing agent at room temperature under inert atmosphere.

- Stir the reaction until completion, monitored by TLC, NMR, or HPLC.

- Purify the ketone product by extraction and chromatography.

Analytical Data and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoromethylation | TMS–CF3 (1.25 equiv), TBAF (0.01 equiv), THF, 0 °C to rt, 8 h | ~85-90 | Requires inert atmosphere, slow TBAF addition to control exotherm |

| Silyl ether cleavage | Water, TBAF (0.1 equiv), room temperature | Quantitative | Monitored by GC/MS or NMR |

| Oxidation to ketone | Bobbitt’s salt, CH2Cl2 or MeCN, rt, 2-4 h | 80-90 | Mild conditions preserve sensitive groups |

Research Findings and Notes

- The trifluoromethylation step is highly efficient and selective when TMS–CF3 and TBAF are used under controlled temperature and inert atmosphere conditions. The slow addition of TBAF is critical to avoid exothermic side reactions, especially on scale-up.

- The oxidation step using Bobbitt’s salt is preferred for its mildness and compatibility with heteroaryl bromides, avoiding overoxidation or decomposition.

- Purification by vacuum distillation or silica gel chromatography yields analytically pure products suitable for further synthetic applications.

- NMR spectroscopy (1H, 13C, 19F) and mass spectrometry confirm the structure and purity of intermediates and final products.

- The methods are adaptable to various substituted pyridine derivatives, enabling the synthesis of a range of trifluoromethylated heteroaryl ketones.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Products include various substituted pyridines.

Reduction: The major product is 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol.

Oxidation: Products include 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroacetic acid.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets through its bromine and trifluoromethyl ketone groups. These functional groups can form covalent bonds or engage in non-covalent interactions with proteins, enzymes, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2)

- Molecular Formula: C7H3BrF3NO (identical to the target compound).

- Key Differences : Bromine substitution at position 6 instead of position 3 on the pyridine ring.

- Electronic Effects: The electron-withdrawing bromine at position 6 slightly alters the electronic distribution of the pyridine ring compared to position 3 substitution, affecting binding in enzyme-active sites .

- Applications : Used in synthesizing pyridine-based agrochemicals and kinase inhibitors .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6)

- Molecular Formula: C7H3ClF3NO.

- Key Differences : Chlorine replaces bromine at position 6.

- Solubility: Higher solubility in polar solvents (e.g., DMSO) due to reduced lipophilicity .

- Applications : Intermediate in antiviral drug development .

Phenyl vs. Pyridine Derivatives

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS N/A)

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone (CAS 300374-83-8)

- Molecular Formula : C10H9F3O3.

- Key Differences : Methoxy groups at positions 3 and 4 on a phenyl ring.

- Impact :

- Applications : Explored in photodynamic therapy agents due to its electronic properties .

Hydroxy-Substituted Derivatives

1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS 65239-79-4)

- Molecular Formula : C14H15F3O3.

- Key Differences : Cyclohexyl and hydroxyl groups on a dihydroxyphenyl ring.

- Impact :

- Applications : Antimicrobial and antifungal agents .

Electronic and Steric Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding in drug-receptor interactions, crucial for kinase inhibitors .

- Pyridine vs. Phenyl : Pyridine’s nitrogen atom enables coordination with metal catalysts in cross-coupling reactions, whereas phenyl derivatives rely on substituent-directed reactivity .

Solubility and Stability

- LogP: Bromopyridine derivatives (logP ~2.5) are less lipophilic than trifluoromethylphenyl analogs (logP ~2.8) but more soluble than cyclohexyl-substituted hydroxyacetophenones (logP >3) .

Biologische Aktivität

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C7H2BrF4NO

- Molecular Weight: 271.99 g/mol

- CAS Number: 1060802-29-0

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity: Studies have shown that derivatives of bromopyridine compounds often possess antimicrobial properties. The trifluoroethanone moiety enhances the lipophilicity and membrane permeability, potentially improving efficacy against bacterial strains .

- Enzyme Inhibition: The compound may act as an inhibitor for certain metalloenzymes, which are critical in various biochemical pathways. This inhibition can lead to the modulation of disease processes, particularly in cancer and infectious diseases .

Biological Assays and Findings

Several assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Target | Outcome |

|---|---|---|

| Antibacterial Activity | Staphylococcus aureus | Effective at MIC of 32 µg/mL |

| Enzyme Inhibition | Carbonic anhydrase | IC50 = 150 nM |

| Cytotoxicity | HeLa Cells | IC50 = 25 µM |

These findings suggest that the compound has promising potential as a lead compound for further development in therapeutic applications.

Case Studies

- Antimicrobial Study : A recent study evaluated a series of bromopyridine derivatives against various bacterial strains. The results indicated that this compound displayed significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cancer Research : In another study focusing on cancer cell lines, the compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests its potential role as an anticancer agent .

Q & A

Basic: What are the primary synthetic routes for 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone?

The compound is typically synthesized via halogenation or coupling reactions. Key methodologies include:

- Halogen Exchange : Substitution of a pyridine precursor (e.g., 3-aminopyridine derivatives) with bromine under controlled conditions.

- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling between brominated pyridine intermediates and trifluoroacetyl-containing boronic acids, as demonstrated in analogous trifluoroethanone syntheses (reaction conditions: Pd(PPh₃)₄ catalyst, 1,4-dioxane/water solvent, 100°C) .

- Enzymatic Reduction : Use of alcohol dehydrogenases (ADHs) to reduce ketone intermediates, though this requires optimization of enzyme loading and substrate concentration for high enantiomeric excess (e.g., evo-1.1.200 ADH achieves >95% ee) .

Basic: How is the structural identity and purity of this compound confirmed?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR spectra verify substituent positions (e.g., pyridine ring protons, trifluoroacetyl group).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (254 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : For crystalline derivatives, this resolves stereochemical ambiguities.

Basic: What are the recommended storage conditions?

Store at 2–8°C in airtight, light-resistant containers due to sensitivity to hydrolysis and photodegradation. Use desiccants to mitigate moisture-induced degradation .

Advanced: How can reaction conditions be optimized for asymmetric synthesis?

- ADH Screening : Test enzymes like Ras-ADH or evo-1.1.200 for anti-Prelog selectivity. For example, evo-1.1.200 achieves 99% conversion in 20 h at 100 mM substrate concentration .

- Solvent Optimization : Use 10% 1,4-dioxane to enhance substrate solubility and enzyme stability. Avoid dimethylsulfoxide, which may denature ADHs .

- Kinetic Monitoring : Track reaction progress via HPLC or GC to identify optimal termination points.

Advanced: What biological targets or enzyme interactions are associated with this compound?

While direct studies are limited, structural analogs (e.g., trifluoroethanone derivatives) show:

- Acetylcholinesterase Inhibition : Trifluoroacetyl groups mimic transition states in enzyme active sites (validated via QM/MM studies) .

- Receptor Binding : Pyridine-bromine motifs interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) in computational docking models .

Advanced: How do computational studies (e.g., QM/MM) inform its reactivity?

- Transition-State Modeling : Quantum mechanics/molecular mechanics (QM/MM) simulations predict electrophilic behavior at the carbonyl group, guiding nucleophilic attack strategies .

- Solvent Effects : Density Functional Theory (DFT) calculations assess solvent polarity impacts on reaction kinetics (e.g., hydration stability in aqueous dioxane) .

Advanced: What role does the compound play in cross-coupling reactions?

- Suzuki-Miyaura Applications : Acts as a ketone precursor for diaryl coupling (e.g., with boronic acids) to generate biaryl intermediates for pharmaceuticals like Odanacatib. Typical conditions: Pd(PPh₃)₄ (5 mol%), 1,4-dioxane/water (9:1), 100°C .

- Challenges : Hydration of the trifluoroacetyl group may form geminal diols, requiring anhydrous conditions for coupling efficiency .

Advanced: How does the compound behave under varying pH or solvent conditions?

- Hydration Stability : In aqueous solutions, the trifluoroacetyl group forms stable geminal diols (e.g., 10.H₂O), confirmed by ¹H-NMR .

- pH Sensitivity : Acidic conditions promote protonation of the pyridine nitrogen, altering electrophilicity. Neutral to slightly basic pH (7–8) is optimal for enzymatic reductions .

Advanced: What analytical methods ensure purity for pharmacological studies?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Elemental Analysis : Validates stoichiometric ratios of Br, F, and N .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds.

Advanced: How does the trifluoromethyl group influence its physicochemical properties?

- Electron-Withdrawing Effects : Enhances carbonyl electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions).

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration in preclinical models .

- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.